Apicidin

Catalog No.
S548542
CAS No.
183506-66-3
M.F
C34H49N5O6
M. Wt
625.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apicidin

CAS Number

183506-66-3

Product Name

Apicidin

IUPAC Name

methyl 6-[(3S,6S,9S,12R)-3-butan-2-yl-6-[(1-methoxyindol-3-yl)methyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazabicyclo[10.4.0]hexadecan-9-yl]hexanoate

Molecular Formula

C34H49N5O6

Molecular Weight

625.8 g/mol

InChI

InChI=1S/C33H47N5O7/c1-5-21(2)29-33(43)37-18-12-11-16-27(37)32(42)34-24(14-7-6-8-17-28(39)44-3)30(40)35-25(31(41)36-29)19-22-20-38(45-4)26-15-10-9-13-23(22)26/h9-10,13,15,20-21,24-25,27,29H,5-8,11-12,14,16-19H2,1-4H3,(H,34,42)(H,35,40)(H,36,41)/t21?,24-,25-,27+,29-/m0/s1

InChI Key

ROUDRKBLRFRFCY-VWIQTCEGSA-N

SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

apicidin, apicidin C, cyclo(N-O-methyl-tryptophyl-isoleucyl-pipecolinyl-2-amino-8-oxodecanoyl)

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)OC

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(=O)CC

Description

The exact mass of the compound Apicidin is 623.36828 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiprotozoal Activity

  • Apicidin exhibits antiprotozoal properties, meaning it can inhibit the growth of protozoa, a type of parasitic single-celled organism. Researchers have investigated its effectiveness against various protozoan parasites, including those causing babesiosis, leishmaniasis, and malaria [1].
Source

[1] ScienceDirect - "Apicidin: A novel antiprotozoal agent that inhibits inosine 5'-monophosphate dehydrogenase" ()

Cell Biology Studies

  • Apicidin's ability to target specific cellular processes makes it a valuable tool in cell biology research. Scientists use it to study protein synthesis, cell cycle regulation, and the role of specific enzymes in cellular function [2].
Source

[2] National Institutes of Health - "Apicidin" ()

Investigating Cancer

  • Some scientific studies have explored apicin's potential role in cancer research. Its effects on cell cycle regulation have led researchers to investigate its ability to inhibit the growth and proliferation of cancer cells [3]. It is important to note that this is an active area of research, and apicin is not currently used as a cancer treatment.
Source

[3] National Cancer Institute - "Cell Cycle" ()

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Exact Mass

623.36828

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-15
1: Buoncervello M, Borghi P, Romagnoli G, Spadaro F, Belardelli F, Toschi E, Gabriele L. Apicidin and docetaxel combination treatment drives CTCFL expression and HMGB1 release acting as potential antitumor immune response inducers in metastatic breast cancer cells. Neoplasia. 2012 Sep;14(9):855-67. PubMed PMID: 23019417; PubMed Central PMCID: PMC3459281.
2: Choi JH, Lee JY, Choi AY, Hwang KY, Choe W, Yoon KS, Ha J, Yeo EJ, Kang I. Apicidin induces endoplasmic reticulum stress- and mitochondrial dysfunction-associated apoptosis via phospholipase Cγ1- and Ca(2+)-dependent pathway in mouse Neuro-2a neuroblastoma cells. Apoptosis. 2012 Dec;17(12):1340-58. doi: 10.1007/s10495-012-0755-9. PubMed PMID: 22926926.
3: Ahn MY, Kang DO, Na YJ, Yoon S, Choi WS, Kang KW, Chung HY, Jung JH, Min do S, Kim HS. Histone deacetylase inhibitor, apicidin, inhibits human ovarian cancer cell migration via class II histone deacetylase 4 silencing. Cancer Lett. 2012 Dec 28;325(2):189-99. doi: 10.1016/j.canlet.2012.06.017. Epub 2012 Jul 7. PubMed PMID: 22781396.
4: Ahn MY, Ahn SG, Yoon JH. Apicidin, a histone deaceylase inhibitor, induces both apoptosis and autophagy in human oral squamous carcinoma cells. Oral Oncol. 2011 Nov;47(11):1032-8. doi: 10.1016/j.oraloncology.2011.07.027. PubMed PMID: 21856210.
5: Keleş E, Lianeri M, Jagodziński PP. Apicidin suppresses transcription of 17β-hydroxysteroid dehydrogenase type 1 in endometrial adenocarcinoma cells. Mol Biol Rep. 2011 Jun;38(5):3355-60. doi: 10.1007/s11033-010-0441-3. Epub 2010 Nov 18. PubMed PMID: 21086175.
6: Durczak M, Jagodzinski PP. Apicidin upregulates PHD2 prolyl hydroxylase gene expression in cervical cancer cells. Anticancer Drugs. 2010 Jul;21(6):619-24. PubMed PMID: 20527723.
7: Ahn MY, Chung HY, Choi WS, Lee BM, Yoon S, Kim HS. Anti-tumor effect of apicidin on Ishikawa human endometrial cancer cells both in vitro and in vivo by blocking histone deacetylase 3 and 4. Int J Oncol. 2010 Jan;36(1):125-31. PubMed PMID: 19956841.
8: Noh JH, Song JH, Eun JW, Kim JK, Jung KH, Bae HJ, Xie HJ, Ryu JC, Ahn YM, Wee SJ, Park WS, Lee JY, Nam SW. Systemic cell-cycle suppression by Apicidin, a histone deacetylase inhibitor, in MDA-MB-435 cells. Int J Mol Med. 2009 Aug;24(2):205-26. PubMed PMID: 19578794.
9: Lai JP, Sandhu DS, Moser CD, Cazanave SC, Oseini AM, Shire AM, Shridhar V, Sanderson SO, Roberts LR. Additive effect of apicidin and doxorubicin in sulfatase 1 expressing hepatocellular carcinoma in vitro and in vivo. J Hepatol. 2009 Jun;50(6):1112-21. doi: 10.1016/j.jhep.2008.12.031. Epub 2009 Mar 9. PubMed PMID: 19376607; PubMed Central PMCID: PMC2756527.
10: Park SJ, Kim MJ, Kim HB, Sohn HY, Bae JH, Kang CD, Kim SH. Cotreatment with apicidin overcomes TRAIL resistance via inhibition of Bcr-Abl signaling pathway in K562 leukemia cells. Exp Cell Res. 2009 Jul 1;315(11):1809-18. doi: 10.1016/j.yexcr.2009.02.024. Epub 2009 Mar 4. PubMed PMID: 19268463.

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